- A standard reaction condition and a single HPLC separation system are sufficient for estimation of monolignol biosynthetic pathway enzyme activities, Planta, 2012, 236(3), 879-885

Cas no 30802-02-9 (Feruloyl-CoA)

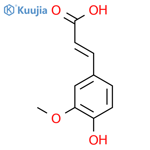

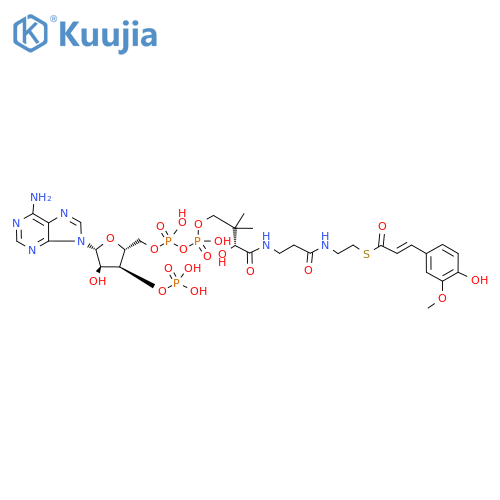

Feruloyl-CoA structure

Nombre del producto:Feruloyl-CoA

Número CAS:30802-02-9

MF:C31H44N7O19P3S

Megavatios:943.70

CID:4745283

Feruloyl-CoA Propiedades químicas y físicas

Nombre e identificación

-

- Feruloyl coenzyme A

- Coenzyme A, S-ester with 4-hydroxy-3-methoxythiocinnamic acid (8CI)

- Coenzyme A, S-[3-(4-hydroxy-3-methoxyphenyl)-2-propenoate]

- Feruloyl coenzyme A

- Feruloyl-CoA

-

- Renchi: InChI=1S/C31H44N7O19P3S/c1-31(2,26(43)29(44)34-9-8-21(40)33-10-11-61-22(41)7-5-17-4-6-18(39)19(12-17)52-3)14-54-60(50,51)57-59(48,49)53-13-20-25(56-58(45,46)47)24(42)30(55-20)38-16-37-23-27(32)35-15-36-28(23)38/h4-7,12,15-16,20,24-26,30,39,42-43H,8-11,13-14H2,1-3H3,(H,33,40)(H,34,44)(H,48,49)(H,50,51)(H2,32,35,36)(H2,45,46,47)/b7-5+

- Clave inchi: GBXZVJQQDAJGSO-FNORWQNLSA-N

- Sonrisas: COc1cc(\C=C\C(=O)SCCNC(=O)CCNC(=O)C(O)C(C)(C)COP(O)(=O)OP(O)(=O)OCC2OC(C(O)C2OP(O)(O)=O)n2cnc3c(N)ncnc23)ccc1O

Feruloyl-CoA Métodos de producción

Métodos de producción 1

Condiciones de reacción

1.1R:MgCl2, R:C:37332-51-7, S:H2O, 30 min, 37°C, pH 7.5

1.2R:NH4OAc

1.2R:NH4OAc

Referencia

Métodos de producción 2

Condiciones de reacción

1.1

Referencia

- Biosynthesis of fraxetin from three different substrates using engineered Escherichia coli, Applied Biological Chemistry, 2020, 63(1), 55

Métodos de producción 3

Condiciones de reacción

1.1S:H2O, 2 h, 30°C

1.2R:NH4OAc, S:H2O

1.2R:NH4OAc, S:H2O

Referencia

- Combinatorial synthesis of flavonoids and 4-hydroxy-δ-lactones by plant-originated enzymes, Youji Huaxue, 2015, 35(5), 1052-1059

Métodos de producción 4

Condiciones de reacción

1.1R:Me2N+=CHCl •Cl-, R:C5H5N, S:THF

1.2S:THF, S:Me(CH2)4Me

2.1R:NaHCO3, S:H2O, S:Me2CO

2.2S:CHCl3

1.2S:THF, S:Me(CH2)4Me

2.1R:NaHCO3, S:H2O, S:Me2CO

2.2S:CHCl3

Referencia

- Synthesis of S-phenyl p-hydroxythiocinnamates as precursors of S-CoA esters, Bulletin de la Societe Chimique de France, 1987, (1), 143-8

Feruloyl-CoA Raw materials

Feruloyl-CoA Preparation Products

Feruloyl-CoA Literatura relevante

-

Xiaowei Zhou,Guangming Wu,Jiandong Wu,Huiyu Yang,Jichao Wang,Guohua Gao Phys. Chem. Chem. Phys., 2014,16, 3973-3982

-

Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220

-

Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962

-

Sherif Ashraf Fahmy,Fortuna Ponte,Iten M. Fawzy,Emilia Sicilia,Hassan Mohamed El-Said Azzazy RSC Adv., 2021,11, 24673-24680

-

M. Loewert,T. Carambia,M. Stehle,P. Pfeifer React. Chem. Eng., 2020,5, 1071-1082

30802-02-9 (Feruloyl-CoA) Productos relacionados

- 1896132-59-4(1-(5-chloro-2-fluorophenyl)cyclopropylmethanol)

- 2034619-29-7(N,N-dimethyl-3-{3-(2-methylpyrimidin-4-yl)oxypiperidine-1-carbonyl}aniline)

- 2171590-64-8(5-pentyl-1,8-dioxa-4-azaspiro5.5undecane)

- 1234615-76-9(Methyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate)

- 1803749-29-2(3-(Bromomethyl)-4-methylphenylhydrazine)

- 2229166-93-0(1-(1-ethynylcyclopropyl)-4-(methoxymethyl)benzene)

- 2229594-58-3(3-amino-2-(5-propylthiophen-2-yl)propan-1-ol)

- 1536127-17-9(4-BROMO-3-CHLORO-5-(CHLOROSULFONYL)BENZOIC ACID)

- 1698039-97-2(2-Methyl-5-pyridin-3-yl-1,3-thiazole)

- 1522550-70-4(O-2-(5-chlorofuran-2-yl)-2-methylpropylhydroxylamine)

Proveedores recomendados

Hubei Changfu Chemical Co., Ltd.

Miembros de la medalla de oro

Proveedor de China

Lote

Taian Jiayue Biochemical Co., Ltd

Miembros de la medalla de oro

Proveedor de China

Lote

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

Miembros de la medalla de oro

Proveedor de China

Reactivos

atkchemica

Miembros de la medalla de oro

Proveedor de China

Reactivos